molecular formula C18H23ClN4O2 B8775748 tert-Butyl 4-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Cat. No. B8775748
M. Wt: 362.9 g/mol
InChI Key: XEUKZNKZAVJXGQ-UHFFFAOYSA-N
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Patent
US08207199B2

Procedure details

A mixture of tert-butyl 4-(hydrazinocarbonyl)piperidine-1-carboxylate (1.0 g), 4-chlorobenzonitrile (1.7 g), potassium carbonate (0.28 g), and butanol (8.0 mL) was heated at 150° C. for 2 hours using a microwave device. After leaving to be cooled, the solvent was evaporated under reduced pressure, and the residue was azeotroped with toluene. The residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10). To the purified product was added diisopropyl ether, and the resulting solid was collected by filtration and dried under reduced pressure to obtain tert-butyl 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate (0.62 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)=O)[NH2:2].[Cl:18][C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[Cl:18][C:19]1[CH:26]=[CH:25][C:22]([C:23]2[N:24]=[C:3]([CH:5]3[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]3)[NH:1][N:2]=2)=[CH:21][CH:20]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(N)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
0.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=100/0 to 90/10)
ADDITION
Type
ADDITION
Details
To the purified product was added diisopropyl ether
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NNC(=N1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.